molecular formula C14H19ClN2O B2893804 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone CAS No. 896519-69-0

2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone

Cat. No.: B2893804
CAS No.: 896519-69-0
M. Wt: 266.77
InChI Key: PLBPWCXEWJXNLF-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2,5-dimethylphenylpiperazine with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted piperazines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are typically related to the modulation of neurotransmitter systems or the inhibition of specific enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]ethanone
  • 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethanone
  • 2-Chloro-1-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethanone

Uniqueness

2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. This positioning can result in different binding affinities and selectivities for molecular targets compared to similar compounds .

Properties

IUPAC Name

2-chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPWCXEWJXNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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